molecular formula C10H18N2 B8325807 1-Tert-butylpiperidine-4-carbonitrile CAS No. 1006380-19-3

1-Tert-butylpiperidine-4-carbonitrile

Cat. No.: B8325807
CAS No.: 1006380-19-3
M. Wt: 166.26 g/mol
InChI Key: KOZLWPMCMZBSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butylpiperidine-4-carbonitrile is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Piperidine derivatives are recognized as privileged scaffolds in drug discovery due to their presence in a wide range of bioactive molecules . The nitrile functional group on this piperidine backbone is a versatile handle for further chemical transformation. It can be converted into carboxylic acids, reduced to primary amines, or serve as a precursor to tetrazole rings, which are common bioisosteres for carboxylic acids in drug design . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1006380-19-3

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-tert-butylpiperidine-4-carbonitrile

InChI

InChI=1S/C10H18N2/c1-10(2,3)12-6-4-9(8-11)5-7-12/h9H,4-7H2,1-3H3

InChI Key

KOZLWPMCMZBSDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(CC1)C#N

Origin of Product

United States

Advanced Synthetic Strategies for 1 Tert Butylpiperidine 4 Carbonitrile and Analogues

Formation of the N-Tert-butyl Piperidine (B6355638) Core

The construction of the N-tert-butyl piperidine scaffold is the initial critical phase in the synthesis of the target compound. Various methodologies have been developed to introduce the bulky tert-butyl group onto the piperidine nitrogen, ranging from classical alkylation techniques to more novel enzymatic and organometallic approaches.

Alkylation and Reductive Amination Approaches

Direct alkylation and reductive amination are among the most fundamental and widely employed methods for synthesizing N-substituted amines, including tertiary amines like the N-tert-butyl piperidine core.

Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of N-tert-butyl piperidine derivatives, this typically involves the reaction of a piperidone with tert-butylamine (B42293). The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and effective option for this transformation. dtic.mil This method is highly efficient for producing secondary and tertiary amines. iau.ir While direct examples for 1-tert-butyl-4-piperidone are not extensively detailed in the provided literature, the synthesis of related structures, such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, utilizes N-Boc-4-piperidone and an amine with STAB, demonstrating the viability of this approach. dtic.milchemicalbook.com The general applicability of zirconium borohydride–piperazine complex as a mild and efficient reagent for direct reductive amination of a wide variety of carbonyl compounds and amines has also been demonstrated. iau.ir

Starting MaterialAmine SourceReagents & ConditionsProductYield (%)
4-Piperidone (B1582916)tert-ButylamineSodium Triacetoxyborohydride (STAB), Dichloromethane1-tert-Butyl-4-aminopiperidineHigh
Aldehydes/KetonesPrimary/Secondary AminesZirconium borohydride–piperazine (ZBPP), THFN-Alkylated AminesGood to Excellent

Transamination Methodologies for Tertiary Amine Synthesis

Transaminases (TAs) are pyridoxal-5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. acs.org This methodology has emerged as a powerful tool for the asymmetric synthesis of chiral primary and secondary amines, often with excellent enantioselectivity. acs.orgbeilstein-journals.orggoogle.com

The application of transaminases for the direct synthesis of tertiary amines is not a standard transformation, as these enzymes are designed to transfer a primary amino group (–NH₂). The synthesis of tertiary amines typically requires subsequent, non-enzymatic alkylation steps. However, transaminases are crucial for creating chiral piperidine intermediates. For instance, the transamination of N-Boc-3-piperidone can yield enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine, depending on the specific transaminase used. beilstein-journals.org These chiral secondary amine intermediates can then be subjected to further functionalization, including alkylation, to produce more complex chiral tertiary amines. acs.org A biocatalytic approach using an ω-TA-mediated aza-Michael reaction has also been developed for the enantioselective synthesis of piperidine scaffolds. researchgate.net

SubstrateEnzymeAmine DonorProductEnantiomeric Excess (ee)
1-Boc-3-piperidoneTransaminase (ATA-025-IMB)Isopropylamine(S)-3-amino-1-Boc-piperidine>99%
ω-ChloroketonesVarious TransaminasesIsopropylamineChiral 2-substituted piperidines>95%

Grignard Reagent Additions in Piperidine Functionalization

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. In the context of piperidine synthesis, they can be employed in several ways, including the functionalization of the piperidine ring and the formation of N-alkyl groups.

A notable strategy for generating the N-tert-butyl group involves the reaction of a dimethyliminium salt with methylmagnesium chloride. nih.govresearchgate.net This approach provides an efficient route to the desired tertiary butyl group on the nitrogen atom. nih.govresearchgate.net More broadly, Grignard reagents have been added to activated pyridine (B92270) systems, such as pyridine N-oxides, to afford substituted piperidines. acs.orgresearchgate.net For example, the enantioselective addition of aryl Grignard reagents to pyridine N-oxides can produce optically active 2- and 2,4-disubstituted piperidines in high yields. acs.org While this functionalizes the ring rather than the nitrogen directly, it highlights the versatility of Grignard reagents in synthesizing complex piperidine structures. clockss.orgbeilstein-journals.org

SubstrateGrignard ReagentConditionsProductYield (%)
Dimethyliminium SaltMethylmagnesium ChlorideN/AN-tert-butyl derivative71% (overall)
Pyridine N-oxidesAryl Grignard ReagentsLithium binolateOptically active piperidines51-94%

Synthesis of N-Tert-butyl Piperidone Intermediates

The synthesis of N-tert-butyl-4-piperidone is a critical step, as this intermediate is poised for the introduction of the 4-carbonitrile functionality. A common precursor for many piperidine syntheses is N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone), which is synthesized by reacting 4-piperidone hydrate (B1144303) hydrochloride with di-tert-butyl dicarbonate (B1257347) in the presence of a base. chemicalbook.comchemicalbook.com This Boc-protected intermediate is a versatile precursor in the synthesis of fentanyl and its analogues. dtic.milcaymanchem.comun.org

To obtain the N-tert-butyl derivative, one could envision a deprotection of the Boc group followed by alkylation with a tert-butylating agent. Alternatively, a more direct synthesis involves the reaction of 4-piperidone directly with a tert-butyl halide. Another approach involves the reductive amination of a diketone precursor, though this is less common for this specific target. The synthesis of N-Boc-4-piperidone is well-established, often proceeding in quantitative yield by treating 4-piperidone monohydrate hydrochloride with triethylamine (B128534) and di-tert-butyl dicarbonate in methanol. chemicalbook.com Following the synthesis of the N-tert-butyl piperidine core, the next strategic step is the introduction of the nitrile.

Introduction of the 4-Carbonitrile Functionality on the Piperidine Ring

With the N-tert-butyl piperidine core established, typically in the form of N-tert-butyl-4-piperidone, the next phase is the introduction of the carbonitrile group at the 4-position. Cyanation reactions are the key transformations in this step.

Cyanation Reactions on Piperidine Scaffolds

The conversion of a ketone to a nitrile is a common transformation in organic synthesis. For N-tert-butyl-4-piperidone, a standard method would be the Strecker synthesis or a related variant. This could involve the formation of a cyanohydrin by treating the ketone with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN), followed by further reaction sequences.

More advanced and direct methods for cyanation on amine scaffolds have also been developed. An electrochemical, aminoxyl-mediated method allows for the direct α-cyanation of secondary piperidines adjacent to the nitrogen. nih.govnih.gov This reaction uses 9-azabicyclononane N-oxyl (ABNO) as a catalytic mediator, where electrochemical oxidation generates an oxoammonium species that promotes dehydrogenation of the piperidine to a cyclic imine, which is then trapped by a cyanide source. nih.govnih.gov While this specific methodology targets the α-position, it showcases modern approaches to C-H functionalization on piperidine rings. For the target molecule, the conversion of the 4-keto group of N-tert-butyl-4-piperidone to the 4-carbonitrile group is the most direct route. This can be achieved through a variety of established methods for ketone-to-nitrile conversion, often involving tosylhydrazone intermediates or other multi-step sequences.

Substrate TypeReagents & ConditionsProductKey Feature
Secondary PiperidinesABNO (catalyst), NaCN, Electrochemical Oxidationα-cyanated piperidinesDirect C-H cyanation adjacent to nitrogen
N-tert-butyl-4-piperidoneTosylhydrazine, then KCN1-tert-butylpiperidine-4-carbonitrileConversion of ketone via tosylhydrazone
Tertiary Alkyl BromidesN-Cyanobis(p-toluenesulfonimide), Zincα-Cyano esters/amidesReductive cyanation to form quaternary centers

Derivatization from Carboxylic Acid and Ester Precursors

A common and well-established route to this compound involves the derivatization of corresponding carboxylic acid or ester precursors. This strategy typically involves the conversion of the carboxyl group into a primary amide, followed by dehydration to yield the nitrile.

The synthesis often begins with the protection of the piperidine nitrogen. For instance, isonipecotic acid can be protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate in the presence of a base like sodium carbonate. prepchem.com The resulting N-Boc-piperidine-4-carboxylic acid serves as a versatile intermediate. prepchem.comgoogle.com

This protected carboxylic acid can then be converted to the primary amide, N-Boc-piperidine-4-carboxamide. The subsequent and crucial step is the dehydration of this amide to the nitrile. google.com Various dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being commonly used. google.comgoogle.com The reaction conditions for this dehydration step are critical to achieving high yields and purity. For example, the dehydration of isonipecotamide (B28982) (piperidine-4-carboxamide) using phosphorus oxychloride is a known method to produce 4-cyanopiperidine. google.comgoogle.com

Table 1: Key Reactions in the Derivatization from Carboxylic Acid Precursors

StepReactant(s)Reagent(s)Product
1 Isonipecotic acidDi-tert-butyl dicarbonate, Sodium Carbonate1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
2 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acidAmine coupling agents, Ammonia1-(tert-butoxycarbonyl)piperidine-4-carboxamide
3 1-(tert-butoxycarbonyl)piperidine-4-carboxamidePhosphorus oxychloride or Thionyl chloride1-(tert-butoxycarbonyl)-4-cyanopiperidine

Electrochemical Methods for Carbonitrile Formation

Electrochemical synthesis is emerging as a powerful and environmentally friendly tool in organic chemistry. researchgate.net In the context of piperidine derivatives, electrochemical methods have been developed for the introduction of a nitrile group. nih.govnih.govacs.org These methods often involve the anodic oxidation of the piperidine ring to generate a reactive intermediate, which then reacts with a cyanide source.

One notable approach is the aminoxyl-mediated α-cyanation of secondary piperidines. nih.govnih.govacs.org This method utilizes a catalytic amount of an aminoxyl mediator, such as 9-azabicyclononane N-oxyl (ABNO), which is electrochemically oxidized to the corresponding oxoammonium species. This species then promotes the dehydrogenation of the piperidine to a cyclic imine, which subsequently undergoes nucleophilic addition of a cyanide ion. nih.gov While this method has been primarily demonstrated for cyanation at the position adjacent to the nitrogen, it highlights the potential of electrochemical approaches for C-H functionalization of the piperidine ring.

Adapting such electrochemical methods for the specific synthesis of this compound would likely involve the generation of a reactive intermediate at the C-4 position. This could potentially be achieved through the oxidation of a suitable precursor, such as a 4-substituted piperidine, in the presence of a cyanide source. The development of regioselective electrochemical cyanation at the C-4 position of the piperidine ring remains an area of active research.

Convergent and Divergent Synthetic Routes to the Compound

The synthesis of this compound can be approached through both convergent and divergent strategies, allowing for flexibility in the construction of the target molecule and the generation of analogues.

Multistep syntheses are common for constructing complex molecules like this compound. syrris.jprsc.orgresearchgate.net These sequences often involve the sequential formation of the piperidine ring and the introduction of the nitrile functionality.

A typical multistep approach may start from a commercially available piperidine derivative, such as 4-piperidone. The synthesis of a related compound, an orthogonally protected Cα,Cα-disubstituted amino acid analogue of lysine (B10760008), begins with 4-piperidone monohydrate hydrochloride. orgsyn.org This undergoes a Strecker-type reaction with ammonium (B1175870) carbonate and potassium cyanide to form a spirohydantoin, which is then protected and hydrolyzed to yield the 4-amino-4-carboxypiperidine derivative. orgsyn.org While not a direct synthesis of the target nitrile, this illustrates a multistep approach to functionalizing the 4-position of the piperidine ring.

Another multistep strategy involves the initial synthesis of a protected 4-cyanopiperidine, followed by the introduction of the tert-butyl group on the nitrogen. For example, isonipecotamide can be dehydrated to 4-cyanopiperidine, which is then protected with a Boc group. google.com Subsequent N-alkylation with a tert-butyl source would yield the final product.

Flow chemistry is also being applied to multistep synthesis, allowing for the integration of several reaction steps into a continuous sequence, which can improve efficiency and reproducibility. syrris.jprsc.org

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. mdpi.comresearchgate.netrsc.org For the synthesis of piperidine derivatives, one-pot cyclization methods that form the heterocyclic ring and introduce the desired functionalities in a single synthetic operation are highly desirable.

Domino reactions, a type of one-pot process, have been developed for the diastereoselective synthesis of substituted piperidines. lookchem.com For instance, a domino imino-aldol-aza-Michael reaction has been reported for the synthesis of highly substituted piperidines. lookchem.com While a specific one-pot cyclization leading directly to this compound is not extensively documented in the provided search results, the development of such a method would be a significant advancement. This could potentially involve the reaction of a suitable acyclic precursor containing the tert-butylamino group and a latent nitrile functionality, which undergoes cyclization to form the piperidine ring.

Chemoenzymatic one-pot processes are also gaining traction, combining the selectivity of enzymes with the versatility of chemical reactions. mdpi.com

Stereoselective and Asymmetric Synthesis Approaches

The introduction of stereocenters into the piperidine ring is of great interest in medicinal chemistry. Stereoselective and asymmetric synthesis approaches aim to control the three-dimensional arrangement of atoms in the final product.

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. The goal is to selectively form one diastereomer over others. In the context of substituted piperidines, diastereoselective control can be achieved by carefully choosing reaction conditions and starting materials.

For example, the synthesis of an orthogonally protected Cα,Cα-disubstituted amino acid analogue of lysine from 4-piperidone involves several steps where stereochemistry could potentially be controlled. orgsyn.org Although the specific diastereoselectivity of this particular synthesis is not detailed, it highlights a pathway where such control could be exerted.

More broadly, domino reactions are often designed to be highly diastereoselective. lookchem.com The domino imino-aldol-aza-Michael reaction for piperidine synthesis is one such example where the relative stereochemistry of the substituents is controlled during the cyclization process. lookchem.com Similarly, cascade inter–intramolecular double Michael strategies have been employed for the diastereoselective synthesis of highly functionalized cyclohexanones, which are structurally related to piperidines. beilstein-journals.org These strategies demonstrate that by carefully designing the reaction sequence, it is possible to achieve high levels of diastereocontrol in the formation of six-membered rings. The application of such principles to the synthesis of analogues of this compound with additional substituents would be a key area of investigation.

Chiral Auxiliary and Catalyst-Mediated Approaches for Enantiopure Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance, given their prevalence in pharmacologically active compounds. acs.orgnih.gov Achieving this enantiopurity often involves sophisticated strategies that utilize either chiral auxiliaries to direct the stereochemical outcome of a reaction or chiral catalysts to create a stereoselective environment. wikipedia.org

Chiral Auxiliary-Based Syntheses

A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. Phenylglycinol-derived oxazolopiperidone lactams have proven to be exceptionally versatile building blocks for the enantioselective synthesis of a wide array of piperidine-containing natural products. nih.govresearchgate.net These auxiliaries are readily available in both enantiomeric forms and allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. nih.govresearchgate.net

Another effective class of chiral auxiliaries is derived from carbohydrates. For instance, D-arabinopyranosylamine has been successfully employed as a stereodifferentiating auxiliary in the synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.com A domino Mannich-Michael reaction between O-pivaloylated arabinosylaldimines and Danishefsky's diene proceeds with high diastereoselectivity, leading to N-arabinosyl dehydropiperidinones. cdnsciencepub.com These intermediates can be further modified, for example, through conjugate cuprate (B13416276) addition to yield 2,6-cis-substituted piperidinones, with the auxiliary guiding the stereochemical course of the reaction. cdnsciencepub.com Similarly, O-derivatized amino sugars like 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine have been used to achieve diastereofacial differentiation in nucleophilic additions to N-functionalized aldimines. researchgate.net

Catalyst-Mediated Enantioselective Approaches

Catalytic asymmetric methods are highly attractive from an efficiency and atom economy standpoint. acs.org Various catalyst-mediated strategies have been developed for the enantioselective synthesis of piperidine scaffolds.

One notable method is the catalytic asymmetric [4+2] annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, which furnishes functionalized piperidine derivatives with very good stereoselectivity. acs.org Another powerful technique is the catalytic enantioselective hydrogenation of pyridine derivatives. acs.org By converting pyridines to N-iminopyridinium ylides, researchers have been able to achieve efficient asymmetric hydrogenation, providing access to a range of enantioenriched substituted piperidines. acs.org

Rhodium-catalyzed asymmetric reductive Heck reactions have also emerged as a valuable tool. snnu.edu.cn This process can be applied to arylboronic acids and pyridine derivatives to afford 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cn Furthermore, chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, offer a sustainable and highly selective route. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Table 1: Overview of Catalyst-Mediated Enantioselective Syntheses of Piperidine Derivatives

Method Catalyst/Auxiliary Type Key Reaction Typical Products Reference
Asymmetric [4+2] Annulation Chiral Phosphepine Annulation of imines with allenes Functionalized piperidines acs.org
Asymmetric Hydrogenation Chiral Rhodium or Iridium Complexes Hydrogenation of N-iminopyridinium ylides Enantioenriched substituted piperidines acs.org
Asymmetric Reductive Heck Chiral Rhodium Complex Carbometalation of dihydropyridines Enantioenriched 3-substituted piperidines snnu.edu.cn
Chemo-enzymatic Dearomatization Amine Oxidase / Ene Imine Reductase One-pot oxidation/reduction cascade Stereo-defined 3- and 3,4-substituted piperidines nih.gov
Domino Mannich-Michael Reaction D-arabinopyranosylamine (Auxiliary) Reaction of aldimines with Danishefsky's diene N-glycosyl dehydropiperidinones cdnsciencepub.com
Cyclocondensation Phenylglycinol (Auxiliary) Cyclocondensation with a delta-oxo acid Oxazolopiperidone lactams nih.govresearchgate.net

Process Chemistry Considerations and Scalability in Synthesis

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of process chemistry principles, focusing on safety, efficiency, cost-effectiveness, and sustainability. The synthesis of the core piperidine scaffold is often achieved through the hydrogenation of pyridine over catalysts like molybdenum disulfide or nickel. wikipedia.orgdtic.mil However, for substituted piperidines, multi-step sequences are common.

A prevalent route to 4-substituted piperidines starts from 4-piperidone. dtic.mildtic.mil For instance, the synthesis of fentanyl, a complex piperidine derivative, has been demonstrated starting from N-Boc-4-piperidinone. dtic.mil This involves a reductive amination with aniline (B41778), followed by acylation and subsequent modifications. dtic.mil Such routes highlight key scalable reactions. Similarly, the Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and HCN to yield an anilino-nitrile in approximately 90% yield is a robust and high-yielding reaction suitable for scale-up. researchgate.net

When developing a scalable synthesis, several factors must be optimized:

Starting Material Selection: The choice of readily available and cost-effective starting materials is crucial. Syntheses starting from commercial compounds like 1-carbethoxy-4-piperidone or 4-piperidone monohydrate hydrochloride are often preferred for industrial applications. google.comorgsyn.org

Reagent and Catalyst Choice: Reagents that are hazardous, expensive, or difficult to handle on a large scale should be avoided. For example, replacing pyrophoric reagents like AlMe3 with safer alternatives such as those used in EDC/HOBt-mediated amide couplings is a key process improvement. acs.org Similarly, reducing the loading of expensive palladium catalysts and implementing methods for their removal from the final product are critical for economic viability and meeting regulatory standards. acs.org

Purification Methods: Reliance on column chromatography for purification is a major bottleneck in large-scale production. acs.org Developing processes that yield products of high purity, which can be isolated by crystallization or distillation, is a primary goal of process chemistry.

Solvent and Waste Management: The use of environmentally friendly solvents and minimizing waste streams are increasingly important aspects of modern chemical manufacturing. unifi.it For example, exploring greener solvent systems like butyl acetate (B1210297) (BuOAc) and dimethyl sulfoxide (B87167) (DMSO) can reduce the environmental footprint. unifi.it

The synthesis of this compound on a large scale would likely involve the reaction of tert-butylamine with a suitable four-carbon synthon followed by cyclization, or the N-alkylation of piperidine-4-carbonitrile with a tert-butylating agent. An alternative, scalable approach could involve a phase-transfer catalyzed reaction to generate tert-butyl isocyanide from tert-butylamine, which could then be used in subsequent transformations. orgsyn.org The synthesis of the precursor piperidine-4-carbonitrile itself is a key step, often achieved from 4-piperidone through a Strecker reaction or similar cyanation methods. researchgate.netorgsyn.org

Table 2: Key Considerations for Scalable Piperidine Synthesis

Consideration Laboratory-Scale Approach Industrial-Scale Approach Rationale Reference
Purification Column Chromatography Crystallization, Distillation Avoids solvent waste, time, and cost of chromatography acs.org
Amide Coupling Pyrophoric reagents (e.g., AlMe3) Safer coupling agents (e.g., EDC, HOBt, TBEC) Enhances operational safety and simplifies handling acs.orgunifi.it
Catalysis High catalyst loading (e.g., 10 mol% Pd) Low catalyst loading, catalyst recovery/removal Reduces cost and ensures API purity acs.org
Process Steps Multiple steps with intermediate isolation One-pot reactions, telescoping of steps Increases throughput and overall yield acs.org
Starting Materials Specialized, multi-step precursors Commercially available, inexpensive materials Reduces overall process cost and complexity google.comorgsyn.org
Solvents Halogenated solvents (e.g., DCM) Greener solvents (e.g., BuOAc, DMSO, Acetone) Improves sustainability and reduces environmental impact unifi.itgoogle.com

Mechanistic Elucidation of Reactions Involving 1 Tert Butylpiperidine 4 Carbonitrile

Investigation of Nucleophilic Addition and Substitution Mechanisms

The reactivity of the nitrile group in 1-Tert-butylpiperidine-4-carbonitrile is a focal point for understanding its chemical behavior. Nucleophilic attack on the electrophilic carbon of the nitrile is a key reaction, though the steric hindrance imposed by the bulky tert-butyl group on the nitrogen atom significantly influences the reaction pathways and rates.

Mechanistically, the addition of a nucleophile to the carbon-nitrogen triple bond proceeds through a standard pathway. The nucleophile attacks the electrophilic carbon atom of the nitrile, leading to the formation of a transient, negatively charged intermediate. This intermediate can then be protonated to yield an imine or undergo further reaction depending on the nature of the nucleophile and the reaction conditions. The large tert-butyl group can sterically shield the piperidine (B6355638) nitrogen, potentially influencing the approach of the nucleophile to the nitrile group, although direct attack on the nitrile carbon is generally less affected by substituents on the ring nitrogen.

Nucleophilic substitution reactions at the 4-position of the piperidine ring, replacing the cyano group, are also of significant interest. These reactions would likely proceed through an elimination-addition mechanism or a direct substitution, depending on the reaction conditions and the nature of the leaving group. However, the cyano group is generally a poor leaving group, making direct substitution challenging without prior activation.

Pathways of Carbonyl Transformations Relevant to Precursors and Derivatives

The synthesis of this compound often involves the transformation of a carbonyl group at the 4-position of the piperidine ring. A common precursor is 1-tert-butyl-4-piperidone. The conversion of this ketone to the corresponding nitrile can be achieved through various synthetic methodologies, each with its own mechanistic pathway.

One common route is the formation of a cyanohydrin followed by dehydration. In this process, the carbonyl group of 1-tert-butyl-4-piperidone is attacked by a cyanide nucleophile (e.g., from HCN or a cyanide salt) to form a tetrahedral intermediate, which is then protonated to yield the cyanohydrin. Subsequent dehydration of the cyanohydrin, often under acidic or basic conditions, eliminates a molecule of water to form the carbon-nitrogen triple bond of the nitrile.

Another pathway involves the conversion of the ketone to an oxime, followed by dehydration. The reaction of 1-tert-butyl-4-piperidone with hydroxylamine (B1172632) forms the corresponding oxime. This oxime can then be dehydrated using a variety of reagents, such as acetic anhydride (B1165640) or thionyl chloride, to yield the nitrile. The mechanism of this dehydration involves the conversion of the hydroxyl group of the oxime into a good leaving group, followed by an elimination reaction.

The synthesis of the 1-tert-butylpiperidine core itself can involve the introduction of the tert-butyl group onto a pre-existing piperidine ring. One notable method involves the reaction of a dimethyliminium salt with methylmagnesium chloride, which efficiently generates the N-tert-butyl group. nih.gov

Radical Reaction Mechanisms in Piperidine Derivatization

The involvement of radical intermediates in the derivatization of piperidines offers alternative synthetic routes and mechanistic pathways. While specific studies on radical reactions of this compound are not extensively documented, general principles of radical chemistry on piperidine rings can be extrapolated.

Radical reactions can be initiated at various positions on the piperidine ring or at the nitrile group. For instance, hydrogen abstraction from one of the methylene (B1212753) groups of the piperidine ring by a radical initiator can generate a carbon-centered radical. This radical can then participate in a variety of reactions, such as addition to an alkene or reaction with a halogen source. The bulky tert-butyl group may influence the regioselectivity of hydrogen abstraction by sterically hindering certain positions.

Radical-mediated cyclization reactions are also a powerful tool for the synthesis of piperidine derivatives. nih.gov These reactions often involve the formation of a radical on a side chain attached to the piperidine ring, which then attacks an unsaturated bond within the same molecule to form a new ring.

Electron Transfer Processes in Electrochemical Synthesis

Electrochemical methods provide a powerful and environmentally benign approach to the synthesis and modification of organic molecules, including piperidine derivatives. Electron transfer processes at the electrode surface can generate highly reactive intermediates, such as radical ions, which can then undergo a variety of transformations.

The electrochemical reduction of nitriles is a known process that can lead to the formation of amines. In the case of this compound, electrochemical reduction could potentially reduce the nitrile group to an aminomethyl group. The mechanism would involve the transfer of electrons from the cathode to the nitrile group, forming a radical anion intermediate. This intermediate could then be protonated and further reduced to the final amine product.

Furthermore, electrochemical methods can be employed in the synthesis of the piperidine ring itself. For example, the electroreductive cyclization of an appropriate acyclic precursor containing an imine and a leaving group can lead to the formation of the piperidine ring through an intramolecular nucleophilic attack initiated by electron transfer.

Reaction Kinetics and Thermodynamics Studies

A thorough understanding of the mechanisms of reactions involving this compound requires detailed studies of their kinetics and thermodynamics. Such studies provide quantitative data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products.

Kinetic studies can help to elucidate the rate-determining step of a reaction and provide evidence for the involvement of specific intermediates. For example, determining the order of a reaction with respect to each reactant can help to construct a rate law that is consistent with a proposed mechanism.

Thermodynamic studies, on the other hand, provide information about the feasibility of a reaction and the position of the equilibrium. By measuring the enthalpy and entropy changes of a reaction, the Gibbs free energy change can be calculated, which indicates whether a reaction is spontaneous under a given set of conditions. For instance, understanding the thermodynamics of the interconversion of different conformers of the piperidine ring is crucial for predicting the stereochemical outcome of reactions.

While specific kinetic and thermodynamic data for many reactions of this compound may not be readily available in the public domain, the principles of physical organic chemistry can be applied to predict the likely energetic profiles of the reactions discussed. For example, the steric strain introduced by the tert-butyl group would be expected to influence both the kinetics and thermodynamics of reactions involving the piperidine ring.

Role of Intermediates in Reaction Progression and Selectivity

In radical reactions, the nature and stability of the radical intermediates formed will dictate the subsequent reaction pathways. For example, the regioselectivity of hydrogen abstraction will be determined by the relative stability of the possible carbon-centered radicals that can be formed on the piperidine ring.

In electrochemical reactions, radical ions are key intermediates. The distribution of the unpaired electron and the charge in these species will determine their subsequent reactivity, whether it be dimerization, protonation, or further electron transfer. The bulky tert-butyl group can influence the conformation of the piperidine ring and, consequently, the stability and reactivity of these intermediates, thereby affecting the selectivity of the reaction.

Sophisticated Characterization Techniques for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of 1-tert-butylpiperidine-4-carbonitrile.

The ¹H NMR spectrum would be expected to show distinct signals for each chemically non-equivalent proton. The tert-butyl group would produce a sharp, intense singlet around 1.0-1.2 ppm, integrating to nine protons. The protons on the piperidine (B6355638) ring would appear as more complex multiplets in the region of 1.5-3.0 ppm. Specifically, the methine proton at the C4 position (adjacent to the nitrile group) would likely be a multiplet around 2.7-2.9 ppm. The four axial and equatorial protons at the C2/C6 and C3/C5 positions would give rise to overlapping multiplets, with axial protons typically appearing at a higher field (more shielded) than their equatorial counterparts.

The ¹³C NMR spectrum , which is typically proton-decoupled, would display a single peak for each unique carbon atom. The nitrile carbon (C≡N) would be observed in the downfield region, approximately 120-125 ppm. The quaternary carbon of the tert-butyl group would appear around 50-55 ppm, while its three equivalent methyl carbons would produce a strong signal around 25-28 ppm. The carbons of the piperidine ring would resonate between 25 and 55 ppm. The C4 carbon, substituted with the nitrile group, would be expected around 25-30 ppm, while the C2 and C6 carbons, adjacent to the nitrogen, would be further downfield, likely in the 45-55 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
-C(CH₃)₃1.0 - 1.2Singlet (s)-C(CH₃)₃50 - 55
Piperidine H2/H62.0 - 2.9Multiplet (m)-C(CH₃)₃25 - 28
Piperidine H3/H51.5 - 2.1Multiplet (m)Piperidine C2/C645 - 55
Piperidine H42.7 - 2.9Multiplet (m)Piperidine C3/C528 - 33
Piperidine C425 - 30
-C≡N120 - 125

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity

To confirm the assignments made from 1D NMR and to establish the precise connectivity of the atoms, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the C4 proton to the C3/C5 protons, and in turn, the C3/C5 protons to the C2/C6 protons, confirming the sequence within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak corresponding to its ¹H and ¹³C chemical shifts. This would definitively link the proton signals of the piperidine ring to their corresponding carbon signals.

Temperature-Dependent NMR for Conformational Studies

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The bulky N-tert-butyl group is strongly biased to an equatorial position to minimize steric strain. Consequently, the primary conformational question for this molecule is the preference of the C4-nitrile group to be in an axial or equatorial position.

Variable-temperature (VT) NMR studies are the ideal method to investigate this dynamic process. By recording NMR spectra at different temperatures, one can observe changes in chemical shifts or the broadening and sharpening of signals (coalescence) associated with conformational exchange.

At low temperatures, the ring inversion process would slow down on the NMR timescale, potentially allowing for the observation of separate signals for the two distinct chair conformers (one with axial-CN, one with equatorial-CN).

By analyzing the relative integration of these signals at low temperature, the equilibrium constant and the free energy difference (ΔG) between the two conformers could be determined.

As the temperature is raised, the signals for the two conformers would broaden, coalesce into a single broad peak, and then sharpen into a time-averaged signal at higher temperatures. Analysis of the spectra around the coalescence temperature allows for the calculation of the activation energy barrier (ΔG‡) for the chair-chair interconversion.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula. The molecular formula of this compound is C₁₁H₂₀N₂.

Using a soft ionization technique like electrospray ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺. HRMS would be used to confirm its elemental composition.

Table 2: HRMS Data for this compound

IonFormulaCalculated Exact Mass (m/z)Expected Observation
[M+H]⁺C₁₁H₂₁N₂⁺181.1705An experimental value within ±0.0009 of the calculated mass

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to confirm the identity of its components.

In a GC-MS analysis, a sample of this compound would first be vaporized and passed through a GC column, where it would separate from any impurities. The time it takes for the compound to travel through the column is its characteristic retention time. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum shows the molecular ion (M⁺) and a unique pattern of fragment ions.

For this compound, the molecular ion peak would be expected at m/z = 180. A characteristic and often dominant fragmentation pathway for N-tert-butyl compounds is the loss of a methyl radical (•CH₃) to form a stable iminium ion. This would result in a prominent base peak at m/z = 165 (180 - 15). The combination of a specific retention time and this characteristic fragmentation pattern provides strong evidence for the compound's identity and purity.

Vibrational Spectroscopy for Functional Group Identification (IR)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz The resulting IR spectrum plots the percentage of transmitted light against the wavenumber of the radiation, providing a unique "fingerprint" for the compound. libretexts.org

For this compound, the IR spectrum is characterized by several key absorption bands that confirm its molecular structure. The most diagnostic of these is the stretching vibration of the nitrile (C≡N) group. This bond typically produces a sharp and distinct peak in a relatively uncongested region of the spectrum, around 2200-2250 cm⁻¹. uhcl.edumasterorganicchemistry.com Its presence is a strong indicator of the carbonitrile functionality.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) Stretching 2250 - 2200 Sharp, Medium
Alkane C-H Stretching 3000 - 2850 Strong
Methylene (B1212753) C-H Bending (Scissoring) ~1465 Variable
Methyl C-H Bending (Asymmetric) ~1450 Variable
Methyl C-H Bending (Symmetric) ~1375 Variable

X-ray Diffraction for Solid-State Molecular Geometry

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the angles and intensities of these diffracted beams, scientists can construct a three-dimensional electron density map of the molecule and thereby determine the exact positions of each atom, as well as bond lengths and angles. wikipedia.orgmdpi.com

For this compound, a single-crystal XRD analysis would provide unambiguous information on its solid-state conformation. It would reveal the geometry of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also define the spatial orientation of the bulky tert-butyl group and the linear carbonitrile substituent. Key structural parameters that would be determined include:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the size and shape of the repeating unit in the crystal lattice. mdpi.com

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular connectivity.

Torsional Angles: The dihedral angles that describe the conformation of the piperidine ring and the orientation of its substituents.

While specific crystallographic data for this compound is not publicly available, analysis of related piperidine structures shows that such studies provide definitive stereochemical assignments and conformational details. mdpi.comnih.gov

Chiral Analysis by Spectroscopic and Chromatographic Methods

Chiral analysis involves the separation and quantification of enantiomers—molecules that are non-superimposable mirror images of each other. gcms.cz This is crucial in many fields, particularly pharmaceuticals, as enantiomers can have different biological activities. The primary methods for chiral analysis are chromatographic, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC), which utilize a chiral stationary phase (CSP) or a chiral mobile phase additive. chromatographyonline.comiapc-obp.com These chiral environments create transient diastereomeric complexes with the enantiomers, allowing for their differential retention and separation. iapc-obp.comresearchgate.net

However, for a molecule to be chiral, it must lack an internal plane of symmetry and a center of inversion. In the case of this compound, the molecule is achiral . It possesses a plane of symmetry that passes through the nitrogen atom, the C4 carbon bearing the nitrile group, and the nitrile group itself. This plane effectively bisects the piperidine ring and the tert-butyl group. Due to this symmetry, the molecule is superimposable on its mirror image and does not exist as a pair of enantiomers.

Therefore, chiral analysis techniques are not applicable to this compound, as there are no enantiomers to separate. Spectroscopic methods like vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized light, would also show no signal, confirming the compound's achiral nature. chromatographyonline.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-Tert-butylpiperidine-4-carbonitrile, DFT calculations would be instrumental in mapping its electron density distribution, which in turn governs its chemical reactivity.

A typical DFT study on this molecule would involve the use of a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. Such calculations would yield crucial information about the molecule's frontier molecular orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Analysis of the molecular electrostatic potential (MEP) surface would reveal the regions of positive and negative electrostatic potential, highlighting the sites susceptible to nucleophilic and electrophilic attack. For this compound, the nitrogen atom of the nitrile group would be expected to exhibit a region of negative potential, making it a likely site for electrophilic interaction.

The following table illustrates the type of data that would be generated from DFT calculations on this compound. Please note that these are representative values and not from actual published research on this specific molecule.

ParameterRepresentative ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating capability
LUMO Energy0.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap8.0 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DMeasures the overall polarity of the molecule

Molecular Mechanics (MM) and Conformational Analysis

The conformational flexibility of the piperidine (B6355638) ring is a central aspect of the structure of this compound. Molecular Mechanics (MM) offers an efficient computational method to explore the potential energy surface and identify stable conformers. Force fields like MMFF94 or Tripos would be employed to calculate the steric energy of different spatial arrangements of the atoms.

A systematic conformational search would likely reveal that the piperidine ring adopts a chair conformation as its most stable form to minimize steric strain. The bulky tert-butyl group would strongly prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions. The orientation of the C4-carbonitrile substituent (axial vs. equatorial) would also be a key determinant of conformational preference, with the equatorial position generally being more stable.

The results of a conformational analysis would typically be presented as a table of low-energy conformers, their relative energies, and key dihedral angles.

ConformerRelative Energy (kcal/mol)Tert-butyl PositionCarbonitrile Position
10.00EquatorialEquatorial
22.50EquatorialAxial
3> 5.00AxialEquatorial
4> 5.00AxialAxial

Ab Initio Calculations for Energy Landscape Mapping

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous, albeit computationally intensive, approach to mapping the energy landscape. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be used to refine the energies of the conformers identified through molecular mechanics.

By performing single-point energy calculations on the MM-optimized geometries or by fully re-optimizing the structures at a higher level of theory, a more accurate picture of the relative stabilities of the conformers can be obtained. This is crucial for understanding the population distribution of different conformers at a given temperature. The energy landscape provides insights into the barriers for conformational interconversion, which can be important for the molecule's dynamic behavior and its ability to bind to biological targets.

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to predict the most likely pathways for chemical reactions involving this compound and to identify the high-energy transition states that connect reactants to products. For instance, the reduction of the nitrile group or reactions at the piperidine nitrogen could be modeled.

Methods like the nudged elastic band (NEB) can be employed to find the minimum energy path between the reactant and product states. Once a potential pathway is identified, the structure of the transition state can be located and verified by frequency calculations (a single imaginary frequency). The activation energy, which is the energy difference between the transition state and the reactants, is a critical parameter for predicting the rate of a reaction.

Quantum Chemical Descriptors for Structure-Reactivity Correlations

From the electronic structure data obtained through DFT calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors are often used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely confirm the nitrile carbon as an electrophilic site and the nitrile nitrogen as a nucleophilic site.

The following table provides a hypothetical set of quantum chemical descriptors for this compound.

DescriptorFormulaRepresentative Value
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.5 eV
Hardness (η)(ELUMO - EHOMO) / 24.0 eV
Softness (S)1 / η0.25 eV-1
Electrophilicity Index (ω)μ2 / 2η1.53 eV

Applications of 1 Tert Butylpiperidine 4 Carbonitrile in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Architectures

1-Tert-butylpiperidine-4-carbonitrile serves as a valuable starting material for the synthesis of more complex molecular structures, particularly heterocyclic compounds. The piperidine (B6355638) ring is a common and important structural motif found in a vast number of biologically active compounds and natural products. digitellinc.com The presence of the nitrile group at the 4-position and the tert-butyl group on the nitrogen atom provides specific reactivity and properties that chemists can exploit.

The nitrile group is a versatile functional group that can be transformed into various other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for constructing more elaborate molecules. For example, reduction of the nitrile to an amine group creates a new nucleophilic center that can be used for further annulation reactions, leading to fused bicyclic or polycyclic heterocyclic systems.

Furthermore, the piperidine ring itself can participate in cyclization reactions. The nitrogen atom can act as a nucleophile, and the carbon atoms of the ring can be functionalized to participate in ring-forming reactions. The tert-butyl group, being sterically bulky, can influence the stereochemical outcome of reactions, directing substituents to specific positions on the piperidine ring. This control is crucial when constructing complex three-dimensional molecules. The synthesis of multi-substituted pyridines, for example, can be achieved through transition metal-catalyzed [2+2+2] cycloaddition reactions involving nitriles, showcasing an efficient method for building complex heterocyclic structures. researchgate.net

Precursor in Medicinal Chemistry Lead Optimization (Structural Properties)

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in potent, selective, and drug-like molecules. digitellinc.comresearchgate.net this compound is an important precursor for introducing this scaffold into potential drug candidates. The structural properties of this compound make it particularly useful for lead optimization, the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties.

The tert-butyl group on the piperidine nitrogen is a key feature. Its large size can provide steric hindrance, which can be beneficial in several ways. It can lock the piperidine ring into a specific conformation, which may be necessary for optimal binding to a biological target. This steric bulk can also shield the nitrogen atom from metabolic enzymes, potentially increasing the compound's metabolic stability and oral bioavailability. Furthermore, the lipophilicity of the tert-butyl group can be modulated to achieve the desired balance of water and fat solubility, which is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The 4-cyano group offers a convenient handle for chemical modification. During lead optimization, chemists often synthesize a library of related compounds (analogues) to explore the structure-activity relationship (SAR). The nitrile can be converted into a wide range of other functional groups, such as amides, carboxylic acids, tetrazoles, or various heterocycles. This allows for the systematic exploration of how different substituents at this position affect the compound's biological activity. For example, in the design of HIV-1 protease inhibitors, diverse piperidine analogues have been used as key ligands to interact with the enzyme's active site. nih.gov The ability to easily generate a diverse set of analogues from this compound makes it a valuable tool in the iterative process of drug design and optimization. nih.gov

Synthesis of Bioactive Molecules and Natural Product Analogues

The piperidine ring is a core component of numerous bioactive molecules and natural products, including many alkaloids. nih.gov Consequently, this compound is a useful starting material for the synthesis of these complex targets and their analogues. rsc.org The synthesis of natural products is a significant area of organic chemistry that not only provides access to potentially therapeutic compounds but also drives the development of new synthetic methods. tjnpr.orgnih.gov

Chemists can utilize the reactivity of both the nitrile group and the piperidine ring to construct the intricate architectures of natural products. For instance, the nitrile can be elaborated into a side chain that is characteristic of a particular natural product. The piperidine ring can be further functionalized with stereocenters, which are crucial for the biological activity of many natural products.

In addition to the total synthesis of natural products, this compound is also used to create natural product analogues. researchgate.net These are simplified or modified versions of the natural product that are designed to be easier to synthesize while retaining or even improving upon the biological activity of the parent compound. By systematically modifying the structure, researchers can identify the key pharmacophore—the essential features of the molecule responsible for its biological activity. This information is invaluable for the development of new drugs. The synthesis of bioactive compounds often involves the development of novel synthetic methodologies to efficiently assemble new molecules with a high degree of structural variability. mdpi.com Multicomponent reactions, for example, have proven to be a powerful tool for the synthesis of biologically active molecules. nih.gov

Utilization in Ligand Design and Catalyst Development

Piperidine derivatives are widely used as ligands in coordination chemistry and catalysis. researchgate.net The nitrogen atom of the piperidine ring is a good Lewis base and can coordinate to a variety of metal centers. The substituents on the piperidine ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing the activity and selectivity of the catalyst.

This compound can be used as a precursor to synthesize chiral and achiral piperidine-based ligands. The nitrile group can be transformed into other coordinating groups, such as phosphines, amines, or oxazolines, which can then bind to a metal. The tert-butyl group can provide steric bulk near the metal center, which can be advantageous in asymmetric catalysis, where it can help to create a chiral environment that favors the formation of one enantiomer of the product over the other.

The development of new catalysts is a critical area of research, as catalysts are essential for a wide range of chemical transformations, from the production of bulk chemicals to the synthesis of fine chemicals and pharmaceuticals. The modular nature of piperidine-based ligands, which can be easily modified by starting from precursors like this compound, makes them attractive for the development of new and improved catalytic systems.

Role in Photocatalytic and Electrosynthetic Transformations

Recent advancements in synthetic chemistry have seen a surge in the use of photocatalysis and electrosynthesis as powerful and sustainable methods for chemical transformations. bohrium.com These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions. Piperidine derivatives can play a role in these modern synthetic methods.

In photocatalysis, a photocatalyst absorbs light and then initiates a chemical reaction by transferring energy or an electron to a substrate molecule. Piperidine derivatives can be incorporated into the structure of photocatalysts or can act as substrates in photocatalytic reactions. For example, photoredox catalysis has been used for the C-H arylation of highly substituted piperidine derivatives. nih.gov The nitrogen atom of the piperidine ring can be oxidized or reduced, leading to the formation of reactive intermediates that can undergo further transformations. The tert-butyl group can influence the redox potential of the piperidine nitrogen and the stability of the resulting radical ions. The nitrile group, being an electron-withdrawing group, can also affect the electronic properties of the molecule and its reactivity in photocatalytic processes. chemrxiv.org

Electrosynthesis involves the use of an electric current to drive non-spontaneous chemical reactions. Piperidine derivatives can be used as substrates in electrosynthetic reactions, where they can undergo oxidation or reduction at an electrode surface. For example, the anodic methoxylation of N-formylpiperidine has been achieved using flow electrosynthesis. bohrium.com The tert-butyl group and the nitrile group of this compound can influence the electrochemical behavior of the molecule and the outcome of the electrosynthetic reaction.

Utility in Stereoselective Synthesis

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in modern organic chemistry, particularly in the synthesis of pharmaceuticals, where different stereoisomers of a drug can have vastly different biological activities. rsc.orgnih.gov While this compound is an achiral molecule, it can be used as a starting material in stereoselective syntheses to create chiral molecules with high stereocontrol. digitellinc.com

One approach is to use a chiral catalyst to transform the achiral starting material into a chiral product. For example, a chiral reducing agent could be used to reduce the nitrile group to a primary amine, creating a new stereocenter at the 4-position of the piperidine ring. The bulky tert-butyl group can play a role in directing the approach of the reagent, leading to a high degree of stereoselectivity.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the achiral starting material to guide the stereochemical outcome of a subsequent reaction. After the desired transformation is complete, the auxiliary is removed, leaving behind the chiral product. While not a direct application of this compound as a chiral auxiliary itself, it can be a precursor to chiral piperidine structures that are then used in stereoselective transformations. The development of stereoselective methods for the synthesis of substituted piperidines is an active area of research, with approaches including the use of the chiral pool, chiral reagents, and chiral auxiliaries. rsc.org

Future Perspectives and Challenges in Research on 1 Tert Butylpiperidine 4 Carbonitrile

Development of Sustainable and Environmentally Benign Synthetic Protocols

The pharmaceutical industry is increasingly pressured to adopt sustainable practices, moving away from traditional synthetic methods that often involve hazardous chemicals, significant waste, and high energy consumption. jddhs.com Green chemistry principles are becoming central to the synthesis of piperidine (B6355638) derivatives, including 1-tert-butylpiperidine-4-carbonitrile. mdpi.commdpi.com Future research will focus on developing protocols that are not only efficient but also environmentally benign. semanticscholar.orgncl.res.in

Key areas of development include:

Green Solvents: Shifting from conventional organic solvents to greener alternatives like water, ionic liquids, or bio-based solvents is a primary goal. jddhs.commdpi.com Water, being non-flammable, non-toxic, and inexpensive, is a particularly attractive medium, though challenges related to the solubility of organic reactants must be overcome. mdpi.com

Catalysis: The use of recyclable catalysts, including biocatalysts and heterogeneous catalysts, can prevent hazardous waste and improve atom economy. mdpi.com For instance, the catalytic hydrogenation of corresponding pyridine (B92270) precursors is a common and efficient route to piperidines, and research into milder, more selective catalysts like rhodium on carbon (Rh/C) continues. organic-chemistry.org

Energy Efficiency: Innovative techniques such as microwave-assisted synthesis and ultrasound are being explored to reduce reaction times and energy consumption. jddhs.com These methods offer direct heating and enhanced reaction rates, aligning with the principles of sustainable chemistry. jddhs.com

One-Pot Reactions: Multi-component, one-pot reactions represent a highly efficient strategy, reducing the number of synthetic steps, minimizing waste from purification, and saving time and resources. semanticscholar.orgajchem-a.com Developing such a process for this compound from simple precursors is a significant future objective.

Sustainable StrategyDescriptionPotential Application for this compoundReference
Use of Green SolventsReplacing hazardous organic solvents with environmentally friendly alternatives like water or bio-solvents.Performing synthesis steps in aqueous media to reduce volatile organic compound (VOC) emissions. jddhs.commdpi.com
Heterogeneous CatalysisEmploying solid-phase catalysts that can be easily separated from the reaction mixture and recycled.Using recyclable metal catalysts for the hydrogenation of a pyridine precursor, simplifying purification. mdpi.commdpi.com
BiocatalysisUtilizing enzymes for specific chemical transformations, offering high selectivity under mild conditions.Employing enzymes like amine oxidases or reductases for stereoselective synthesis of chiral derivatives. jddhs.comnih.gov
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reaction rates and reduce energy consumption.Shortening the reaction time for the formation of the piperidine ring or the introduction of the carbonitrile group. jddhs.com
One-Pot/Multicomponent ReactionsCombining multiple reaction steps into a single procedure without isolating intermediates.Developing a streamlined synthesis from basic starting materials in a single reaction vessel. semanticscholar.orgajchem-a.com

Exploration of Novel Reactivities and Derivatizations of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that serves as a gateway to a wide array of chemical transformations. Exploring its novel reactivities within the this compound framework is crucial for expanding the chemical space available for drug discovery. Future research will likely focus on both established and innovative derivatizations.

Potential avenues for exploration include:

Reduction to Amines: The reduction of the nitrile to a primary amine (4-(aminomethyl)-1-tert-butylpiperidine) creates a key building block for introducing further complexity, for example, through amide bond formation or reductive amination. tandfonline.com

Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile group yields the corresponding carboxylic acid (1-tert-butylpiperidine-4-carboxylic acid), a common intermediate for creating esters and amides with diverse biological activities.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings fused to the piperidine core, leading to novel polycyclic structures.

Organometallic Additions: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the nitrile can produce ketones after hydrolysis, providing another route for functionalization.

Reaction TypeProduct Functional GroupPotential SignificanceReference
ReductionPrimary Amine (-CH₂NH₂)Creates a versatile handle for further functionalization via amidation, alkylation, etc. tandfonline.com
HydrolysisCarboxylic Acid (-COOH)Enables the synthesis of esters and amides, common motifs in pharmaceuticals. researchgate.net
Addition of OrganometallicsKetone (-C(O)R)Allows for the introduction of diverse R-groups and further modification at the carbonyl group.
CycloadditionHeterocyclic Rings (e.g., Tetrazoles)Can be used to create bioisosteres of carboxylic acids or generate novel fused ring systems. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Synthesis Planning and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. nih.govsemanticscholar.orgresearchgate.net For a molecule like this compound, these computational tools offer powerful capabilities for both its synthesis and its use in creating more complex molecules. nih.govbohrium.com

Future applications in this area include:

Computer-Aided Synthesis Planning (CASP): AI-driven platforms can analyze the structure of this compound and propose novel and efficient retrosynthetic pathways, potentially uncovering routes that are more sustainable or cost-effective than current methods. nih.govresearchgate.net These tools are trained on vast databases of chemical reactions, allowing them to identify non-intuitive disconnections. nih.gov

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of the target compound, reducing the need for extensive experimental screening. nih.gov

Forward Reaction Prediction: AI can predict the likely products and side products of a proposed reaction involving this compound, helping chemists to anticipate challenges and validate synthetic steps before heading to the lab. nih.gov

Property Prediction: ML algorithms can be used to predict the physicochemical and pharmacological properties of novel derivatives synthesized from this compound, helping to prioritize which compounds to synthesize for biological testing. pmarketresearch.com

Design of Next-Generation Piperidine-Based Compounds

The piperidine ring is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its favorable pharmacokinetic properties. researchgate.netnih.gov this compound is a valuable starting point for the design of next-generation compounds targeting complex diseases. pmarketresearch.com

Key challenges and opportunities in this area involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogues is essential for building robust SAR models. drugdesign.orgnih.govresearchgate.net These studies guide the rational design of more potent and selective molecules.

Fragment-Based Drug Discovery (FBDD): The piperidine core can be used as a central scaffold to which different chemical fragments are attached. FBDD and computational modeling can help identify optimal fragments for binding to specific protein targets. pmarketresearch.com

Targeting Complex Diseases: There is significant interest in developing piperidine-based drugs for challenging therapeutic areas such as central nervous system (CNS) disorders, oncology, and infectious diseases. nih.govpmarketresearch.com For example, piperidine derivatives are being investigated as inhibitors of key enzymes or as modulators of receptors involved in these conditions. ajchem-a.compmarketresearch.com

Unraveling Complex Mechanistic Pathways in Catalyzed Reactions

A deep understanding of reaction mechanisms is fundamental to improving synthetic efficiency, yield, and stereoselectivity. maxapress.com For catalyzed reactions used to synthesize or functionalize this compound, elucidating the precise mechanistic pathways remains a significant challenge and a critical area for future research.

Focus areas will include:

Computational Chemistry: Quantum mechanics (QM) and molecular dynamics (MD) simulations are powerful tools for modeling reaction intermediates, transition states, and catalyst-substrate interactions. nih.gov These computational studies can provide insights that are difficult to obtain through experimentation alone.

Advanced Spectroscopic Techniques: In-situ spectroscopic methods can be used to monitor reactions in real-time, allowing for the identification and characterization of transient intermediates that are key to the catalytic cycle.

Catalyst Design: A thorough mechanistic understanding enables the rational design of more efficient and selective catalysts. By identifying the factors that control catalyst activity and selectivity, researchers can develop new catalysts tailored for specific transformations involving the piperidine scaffold. nih.gov

Q & A

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin, as nitriles can release toxic HCN upon decomposition. Emergency protocols should include immediate washing with water and antidote administration (e.g., sodium thiosulfate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.